

# L-Asparagine-13C4,15N2 CAS number and molecular weight

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## Compound of Interest

Compound Name: L-Asparagine-13C4,15N2

Cat. No.: B12060393

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## An In-Depth Technical Guide to L-Asparagine-13C4,15N2

For researchers, scientists, and professionals in drug development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying protein dynamics, and understanding drug pharmacokinetics. **L-Asparagine-13C4,15N2**, a stable isotope-labeled version of the amino acid L-asparagine, serves as a crucial tracer in a variety of advanced research applications. This technical guide provides an in-depth overview of its properties, common experimental applications, and the biochemical pathways it helps to investigate.

## Core Properties and Specifications

**L-Asparagine-13C4,15N2** is synthesized to replace all four carbon atoms with carbon-13 (<sup>13</sup>C) and both nitrogen atoms with nitrogen-15 (<sup>15</sup>N). This labeling results in a precise mass shift, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. The compound is typically available in both anhydrous and monohydrate forms, each with a distinct CAS number and molecular weight.

Below is a summary of the key quantitative data for **L-Asparagine-13C4,15N2** and its monohydrate form.

Property	L-Asparagine-13C4,15N2	L-Asparagine-13C4,15N2 Monohydrate
CAS Number	781596-75-6[1]	202406-87-9[2][3]
Molecular Formula	$^{13}\text{C}_4\text{H}_8^{15}\text{N}_2\text{O}_3$	$^{13}\text{C}_4\text{H}_8^{15}\text{N}_2\text{O}_3 \cdot \text{H}_2\text{O}$
Molecular Weight	138.08 g/mol [1][4]	156.09 g/mol [2][5][6]
Isotopic Purity ( $^{13}\text{C}$ )	$\geq 98$ -99 atom % [2][5]	$\geq 98$ atom % [5][6]
Isotopic Purity ( $^{15}\text{N}$ )	$\geq 98$ atom % [5]	$\geq 98$ atom % [5][6]
Chemical Purity	$\geq 95\%$ (CP) [5]	95% (CP) [5][6]
Form	Solid [5]	Solid [5][6]
Melting Point	232 °C (decomposes)	233-235 °C [5][6]
Optical Activity	Not specified	$[\alpha]_{25/D} +31.5^\circ$ , c = 1 in 1 M HCl [5][6]

## Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the research question and instrumentation, **L-Asparagine-13C4,15N2** is primarily utilized in methodologies that leverage its increased mass. Below are outlines of key experimental approaches.

### Metabolic Flux Analysis (MFA)

Metabolic flux analysis is used to quantify the rates of metabolic reactions within a biological system. **L-Asparagine-13C4,15N2** serves as a tracer to follow the fate of asparagine through various biochemical pathways.

- **Cell Culture and Labeling:** Cells or organisms are cultured in a medium where standard L-asparagine is replaced with **L-Asparagine-13C4,15N2**. The duration of labeling is critical and depends on the turnover rate of the metabolites of interest.
- **Metabolite Extraction:** After the labeling period, metabolites are rapidly extracted from the biological samples, often using a cold solvent mixture (e.g., methanol/water/chloroform) to quench enzymatic activity.

- **LC-MS/MS Analysis:** The extracted metabolites are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is configured to detect the mass shift of downstream metabolites that have incorporated the  $^{13}\text{C}$  and  $^{15}\text{N}$  isotopes from the labeled asparagine.
- **Data Analysis:** The resulting mass isotopomer distribution data is used to calculate the relative or absolute fluxes through specific metabolic pathways by fitting the data to a metabolic network model.

## Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for quantitative proteomics that relies on metabolic incorporation of "heavy" labeled amino acids. While arginine and lysine are most common, asparagine labeling can be used for specific research goals.

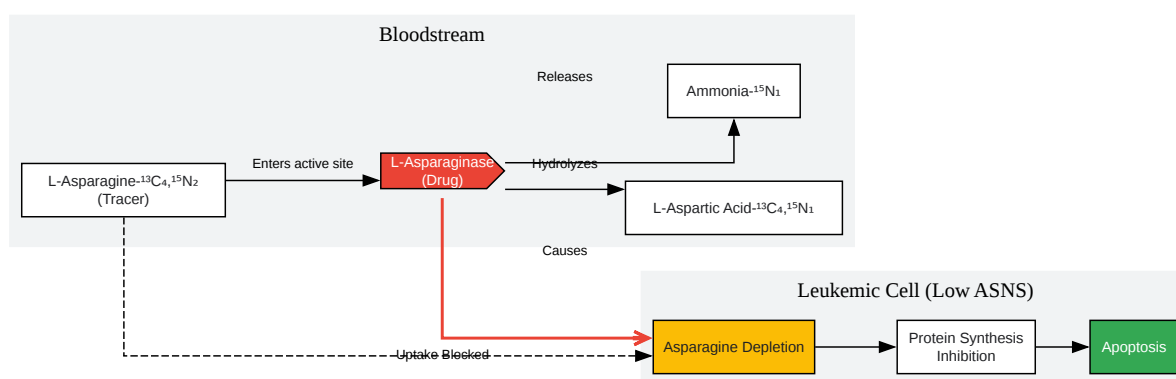
- **Cell Culture:** Two populations of cells are cultured in identical media, except one contains the natural "light" L-asparagine, and the other contains the "heavy" **L-Asparagine- $^{13}\text{C}_4,^{15}\text{N}_2$** .
- **Protein Extraction and Digestion:** After several cell divisions to ensure complete incorporation of the labeled amino acid, proteins are extracted from both cell populations. The protein samples are then combined and digested, typically with trypsin, to generate peptides.
- **Mass Spectrometry:** The peptide mixture is analyzed by LC-MS/MS. Pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling are identified.
- **Quantification:** The relative abundance of a peptide (and thus its parent protein) in the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide peaks.

## Key Signaling Pathway: L-Asparaginase and Cancer Therapy

L-Asparagine is a critical amino acid for the proliferation of certain cancer cells, particularly those causing acute lymphoblastic leukemia (ALL). These cells often lack sufficient asparagine

synthetase (ASNS) activity to produce their own asparagine. The enzyme L-asparaginase is used as a chemotherapeutic agent because it catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia, thereby depleting the circulating supply of asparagine required by the cancer cells.[7][8][9] **L-Asparagine-13C4,15N2** is an invaluable tool for studying the efficacy and mechanism of this enzymatic therapy.

The workflow below illustrates this therapeutic mechanism.



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Caption: Mechanism of L-asparaginase in cancer therapy.

This diagram illustrates how the drug L-asparaginase depletes L-asparagine in the bloodstream. This prevents leukemic cells, which cannot synthesize their own asparagine, from taking up this essential amino acid. The resulting inhibition of protein synthesis ultimately leads to programmed cell death (apoptosis). Using **L-Asparagine-13C4,15N2** as a tracer allows researchers to precisely measure the rate of depletion and its impact on cellular metabolism.

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